Phenothrin
Overview
Description
It is widely used for its potent insecticidal properties, particularly against household pests such as fleas, ticks, mosquitoes, and head lice . Phenothrin is a type I pyrethroid, which means it lacks a cyano group at the alpha carbon position of the alcohol moiety, distinguishing it from type II pyrethroids .
Scientific Research Applications
Phenothrin has a wide range of scientific research applications:
Mechanism of Action
Safety and Hazards
Future Directions
Preparation Methods
Phenothrin is synthesized through a multi-step process involving the esterification of 3-phenoxybenzyl alcohol with 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylic acid . The reaction typically requires the use of a strong acid catalyst and is carried out under controlled temperature conditions to ensure high yield and purity. Industrial production methods often involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature, followed by purification steps to isolate the final product .
Chemical Reactions Analysis
Phenothrin undergoes several types of chemical reactions, including:
Common reagents used in these reactions include strong acids or bases for hydrolysis, and oxidizing agents such as potassium permanganate for oxidation . The major products formed from these reactions are typically the corresponding alcohols and acids derived from the parent compound .
Comparison with Similar Compounds
Phenothrin is similar to other pyrethroids such as permethrin, cyhalothrin, and deltamethrin . it is unique in its specific structure and mode of action. Unlike type II pyrethroids, this compound does not contain a cyano group, which affects its potency and spectrum of activity . Similar compounds include:
Permethrin: Another type I pyrethroid with similar insecticidal properties but different chemical structure.
Cyhalothrin: A type II pyrethroid with a cyano group, making it more potent against a broader range of insects.
Deltamethrin: A highly potent type II pyrethroid with a different chemical structure and mode of action.
This compound’s uniqueness lies in its specific ester linkage and the absence of a cyano group, which influences its insecticidal activity and environmental behavior .
Properties
IUPAC Name |
(3-phenoxyphenyl)methyl 2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxylate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26O3/c1-16(2)13-20-21(23(20,3)4)22(24)25-15-17-9-8-12-19(14-17)26-18-10-6-5-7-11-18/h5-14,20-21H,15H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SBNFWQZLDJGRLK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=CC1C(C1(C)C)C(=O)OCC2=CC(=CC=C2)OC3=CC=CC=C3)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26O3 | |
Record name | PHENOTHRIN | |
Source | CAMEO Chemicals | |
URL | https://cameochemicals.noaa.gov/chemical/18190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | d-PHENOTHRIN | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032688 | |
Record name | Phenothrin | |
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Molecular Weight |
350.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Phenothrin is a pale yellow to yellow-brown liquid. Non corrosive. Used as an insecticide., Pale-yellow to yellow-brown liquid; [CAMEO], PALE YELLOW-TO-YELLOW-BROWN LIQUID. | |
Record name | PHENOTHRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18190 | |
Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
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Record name | Phenothrin | |
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Boiling Point |
>290 °C | |
Record name | PHENOTHRIN | |
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URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/3922 | |
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Solubility |
Soluble in xylene and acetone, In methanol, >5.0 g/mL; hexane, >4.96 g/mL at 25 °C, In water, <9.7 ug/L at 25 °C, Solubility in water: none | |
Record name | PHENOTHRIN | |
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Density |
1.06 at 20 °C, Relative density (water = 1): 1.06 | |
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Vapor Pressure |
0.00000014 [mmHg], 1.43X10-7 mm Hg at 21 °C, Vapor pressure, Pa at 20 °C: | |
Record name | Phenothrin | |
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Mechanism of Action |
Following absorption through the chitinous exoskeleton of arthropods, pyrethrins stimulate the nervous system, apparently by competitively interfering with cationic conductances in the lipid layer of nerve cells, thereby blocking nerve impulse transmissions. Paralysis and death follow. /Pyrethrins/, Some synthetic pyrethroids given intravenously to rats cause either tremor (T-syndrome) or choreoathetosis with salivation (CS-syndrome). However, d-phenothrin (>600 mg/kg body weight) injected intravenously into the lateral tail vein caused neither T-syndrome nor CS syndrome, due to its very low acute toxicity. From a study involving intracerebral dosing with [1R,cis]- or [1R, trans]-phenothrin in mice, both compounds were classified as Type I pyrethroids based on the occurrence of tremors and on neurophysiological studies in cockroach cercal sensory nerves., The effects of 4 different pyrethroid insecticides on sodium channel gating in internally perfused, cultured mouse neuroblastoma cells (N1E-115) were studied using the suction pipette, voltage clamp technique. Pyrethroids increased the amplitude of the sodium current, sometimes by more than 200%. Activation of the sodium current occurred at more hyperpolarized potentials than under control conditions. The declining phase of the sodium current during depolarization was markedly slowed down and after repolarization of the membrane a large, slowly decaying sodium tail current developed. Pyrethroids did not affect the sodium current reversal potential, steady-state sodium inactivation or recovery from sodium channel inactivation. The amplitude of the pyrethroid-induced slow tail current was always proportional to the sodium current at the end of the preceding depolarizing pulse. The rate of decay of the slow tail current strongly depended on pyrethroid structure and increased in the order deltamethrin, cyphenothrin, fenfluthrin and phenothrin. The rate of decay further depended on membrane potential and temperature. Below -85 m V the instantaneous current-voltage relationship of the slow tail current showed a negative slope conductance. The tail current decayed more slowly at low temperatures. Arrhenius plots indicated that the relaxation of open sodium channels to a closed state involved a higher energy barrier for pyrethroid-affected than for normal channels. The energy barrier was higher after deltamethrin than after the non-cyano pyrethroid fenfluthrin. It is concluded that in mammalian neuronal membrane pyrethroids selectively reduce the rate of closing of sodium channels both during depolarization and after repolarization of the nerve membrane., The synthetic pyrethroids delay closure of the sodium channel, resulting in a sodium tail current that is characterized by a slow influx of sodium during the end of depolarization. Apparently the pyrethroid molecule holds the activation gate in the open position. Pyrethroids with an alpha-cyano group (e.g., fenvalerate) produce more prolonged sodium tail currents than do other pyrethroids (eg, permethrin, bioresmethrin). The former group of pyrethroids causes more cutaneous sensations than the latter. /Synthetic pyrethroids/, For more Mechanism of Action (Complete) data for PHENOTHRIN (11 total), please visit the HSDB record page. | |
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Color/Form |
Colorless liquid, Pale yellow to yellow-brown clear liquid | |
CAS No. |
26002-80-2, 51186-88-0, 188023-86-1 | |
Record name | PHENOTHRIN | |
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URL | https://cameochemicals.noaa.gov/chemical/18190 | |
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Record name | Phenothrin | |
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Record name | m-phenoxybenzyl (1R-cis)-2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropanecarboxylate | |
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Record name | PHENOTHRIN | |
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Retrosynthesis Analysis
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Precursor scoring | Relevance Heuristic |
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